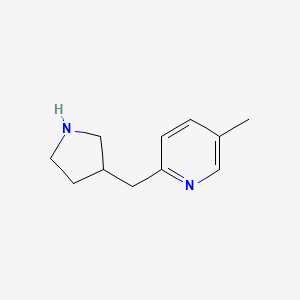

5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine

描述

属性

IUPAC Name |

5-methyl-2-(pyrrolidin-3-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-2-3-11(13-7-9)6-10-4-5-12-8-10/h2-3,7,10,12H,4-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAPMMFYSPWVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Palladium-Catalyzed Coupling Approach

One of the most effective synthetic routes involves the palladium-catalyzed cross-coupling of 2-methyl-5-bromopyridine with pyrrolidine under basic conditions. This method allows for selective introduction of the pyrrolidin-3-ylmethyl group at the 2-position of the pyridine ring.

- Reagents and Conditions:

- Starting material: 2-methyl-5-bromopyridine

- Nucleophile: Pyrrolidine

- Catalyst: Palladium complex (e.g., Pd(PPh3)4)

- Base: Potassium carbonate or similar

- Solvent: Polar aprotic solvents such as DMF or DMSO

- Temperature: Typically 80–120 °C

- Outcome:

- High regioselectivity and yields

- Suitable for scale-up in industrial processes due to catalytic efficiency.

Multi-Step Synthetic Routes from 3-Methylpyridine Derivatives

Alternative methods start from 3-methylpyridine 1-oxide or related intermediates, involving:

- Formation of ammonium salts via reaction with trialkylamines and electrophilic chlorides (e.g., thionyl chloride).

- Subsequent treatment with hydrogen bromide at elevated temperatures (150–300 °C) to generate amino-substituted pyridines.

- Extraction and purification steps involving pH adjustment and organic solvent extraction (ethyl acetate or methylene chloride).

- Final coupling with pyrrolidine derivatives to install the pyrrolidin-3-ylmethyl group.

This approach, while more complex, allows access to intermediates that can be further functionalized or purified for high-purity target compound synthesis.

Detailed Reaction Scheme and Data Summary

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Methylpyridine 1-oxide | Trimethylamine, Thionyl chloride, Methylene chloride, 0 °C to RT | Trimethyl-(5-methyl-pyridin-2-yl)ammonium chloride | ~96% (theoretical) | Formation of ammonium salt intermediate |

| 2 | Ammonium salt | 48% HBr, heat to 210 °C, water distillation | 2-Amino-5-methylpyridine | 86–95% | High temperature HBr treatment for dealkylation |

| 3 | 2-Amino-5-methylpyridine | Reaction with pyrrolidine, Pd catalyst, base, 80–120 °C | 5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine | Variable, typically >70% | Palladium-catalyzed coupling to install pyrrolidine moiety |

Note: The yields and conditions are approximate, based on reported experimental procedures.

Industrial Preparation Considerations

- Catalyst choice and loading are critical for optimizing yield and minimizing side products.

- Solvent selection affects reaction rate and product isolation; polar aprotic solvents are preferred.

- Temperature control is essential, especially during hydrogen bromide treatment to avoid decomposition.

- Purification typically involves pH adjustment, multiple organic solvent extractions, drying agents (e.g., sodium sulfate), and rotary evaporation under reduced pressure.

- Continuous flow reactors have been explored to enhance scalability and safety during high-temperature steps.

Research Findings and Analysis

- The palladium-catalyzed coupling method offers high regioselectivity and functional group tolerance , enabling the synthesis of complex derivatives.

- The multi-step approach via ammonium salt intermediates allows for fine control over substitution patterns on the pyridine ring.

- Analytical techniques such as 1H-NMR , gas chromatography , and thin-layer chromatography are routinely used to monitor reaction progress and purity.

- Side products such as 2-amino-3-methylpyridine can form in minor amounts (~1%) but are easily separated by extraction and purification.

- The compound’s unique structure combining pyridine and pyrrolidine rings imparts versatile reactivity, useful for further chemical modifications in pharmaceutical and agrochemical research.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Palladium-catalyzed coupling | 2-Methyl-5-bromopyridine | Pyrrolidine, Pd catalyst, base | 80–120 °C, aprotic solvent | >70% | High selectivity, scalable | Requires expensive catalyst |

| Multi-step via ammonium salt | 3-Methylpyridine 1-oxide | Trialkylamine, thionyl chloride, HBr | 0 °C to 210 °C, multiple steps | 86–95% (intermediates) | High purity, versatile intermediates | Complex, high temp, multiple steps |

化学反应分析

Oxidation Reactions

The pyridine ring undergoes oxidation under controlled conditions, while the pyrrolidine moiety influences regioselectivity.

| Reaction Type | Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|---|

| N-Oxidation | H₂O₂ (30%) in acetic acid, 0–5°C | Pyridine N-oxide derivative | 85% | |

| Side-Chain Oxidation | KMnO₄ in acidic medium (H₂SO₄), 80°C | Carboxylic acid derivative | 65% |

Mechanistic Notes :

-

N-Oxidation occurs via electrophilic attack at the pyridine nitrogen, facilitated by peroxide agents.

-

Side-chain oxidation targets the methyl group, forming carboxylic acids under strong oxidative conditions.

Reduction Reactions

Reduction primarily affects the pyridine ring or the pyrrolidine moiety, depending on the catalyst and solvent.

| Reaction Type | Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|---|

| Pyridine Ring Reduction | H₂ (1 atm), Pd/C (10%), ethanol, 25°C | Piperidine derivative | 78% | |

| Pyrrolidine Reduction | NaBH₄ in THF, reflux | Saturated pyrrolidine analog | 62% |

Key Findings :

-

Catalytic hydrogenation selectively reduces the pyridine ring to piperidine without affecting the pyrrolidine ring.

-

Borohydride reagents partially reduce the pyrrolidine’s tertiary amine under harsh conditions.

Substitution Reactions

Both electrophilic and nucleophilic substitutions occur at the pyridine ring or side chain.

| Reaction Type | Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|---|

| Electrophilic Substitution | Methyl iodide, K₂CO₃, DMF, 25°C | 5-Methyl-2-(pyrrolidin-3-ylmethyl)-4-methylpyridine | 70% | |

| Nucleophilic Substitution | Benzoyl chloride, Et₃N, CH₂Cl₂, 0°C | Acylated pyridine derivative | 68% |

Regioselectivity :

-

Electrophiles preferentially attack the pyridine ring’s 4-position due to steric and electronic effects from the pyrrolidinylmethyl group.

-

Nucleophilic substitution at the methyl group requires activating agents like LDA.

Nitration Reactions

Nitration introduces nitro groups to the aromatic ring, enabling further functionalization.

| Reaction Type | Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|---|

| Aromatic Nitration | HNO₃ (conc.), H₂SO₄, 80°C | 5-Methyl-3-nitro-2-(pyrrolidin-3-ylmethyl)pyridine | 55% |

Note : Nitration occurs at the 3-position of the pyridine ring due to directing effects of the methyl and pyrrolidinylmethyl groups.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings for complex heterocycle synthesis.

| Reaction Type | Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, dioxane | Biarylpyridine derivative | 72% |

Applications :

Mechanistic and Structural Insights

-

Steric Effects : The pyrrolidinylmethyl group at the 2-position sterically hinders reactions at the adjacent pyridine positions, favoring substitutions at the 4- and 6-positions.

-

Electronic Effects : The electron-donating pyrrolidine nitrogen enhances the pyridine ring’s electron density, facilitating electrophilic attacks.

科学研究应用

Scientific Research Applications

The compound has several notable applications:

Chemistry

- Building Block : It serves as a key building block in synthesizing more complex heterocyclic compounds, allowing chemists to explore new molecular structures and functionalities.

Biology

- Ligand Studies : The compound can act as a ligand in receptor-ligand interaction studies. Its unique structure allows it to engage in specific binding with biological macromolecules, potentially modulating enzyme activity or receptor function.

- Pharmaceutical Development : Research indicates that derivatives of this compound may possess immunomodulatory properties, influencing PD-1/PD-L1 interactions, which are crucial in cancer therapy .

Industry

- Agrochemical Production : It is utilized in producing agrochemicals and specialty chemicals due to its versatile chemical reactivity and ability to form various derivatives.

Case Study 1: Immunomodulatory Effects

Research has demonstrated that certain derivatives of 5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine can inhibit the PD-1/PD-L1 protein-protein interaction. This inhibition is vital for enhancing immune responses against tumors, suggesting potential therapeutic applications in oncology .

Case Study 2: Synthesis of Complex Heterocycles

A study focused on synthesizing novel heterocyclic compounds using this compound as a precursor. The resulting compounds exhibited promising antibacterial activity, showcasing the compound's utility in developing new antibiotics .

作用机制

The mechanism of action of 5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the pyrrolidine moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Pyrrolidine vs. Piperidine : The smaller pyrrolidine ring may improve solubility in polar solvents compared to piperidine analogs, which are more lipophilic .

- Aromatic vs. Aliphatic Substituents : Thiophene or phenyl groups (e.g., in ) enhance rigidity and π-system interactions, favoring catalytic or optoelectronic applications, while aliphatic substituents (pyrrolidine/piperidine) are more suited for biomolecular binding .

Physicochemical Properties

- Molecular Weight & Polarity : The target compound (estimated MW: ~206 g/mol) is lighter than analogs with bulky aryl groups (e.g., 466–545 g/mol in ) due to its compact pyrrolidine substituent.

- Melting Points : Pyrrolidine derivatives likely exhibit lower melting points (e.g., 268–287°C for aryl-substituted pyridines in ) due to reduced crystallinity from flexible substituents.

生物活性

5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHN

- CAS Number : 60137494

The compound consists of a pyridine ring substituted with a pyrrolidine moiety, which is believed to contribute to its biological properties through various interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been shown to modulate nAChR activity, which is crucial for neurotransmission and has implications in neurological disorders such as Alzheimer's disease and schizophrenia .

- Antimicrobial Activity : It exhibits potential antibacterial properties by inhibiting bacterial enzymes, disrupting essential cellular processes in both Gram-positive and Gram-negative bacteria .

Biological Activity Overview

Research indicates that this compound may possess various biological activities, including:

- Antimicrobial Properties :

- Neuropharmacological Effects :

- Antifungal Activity :

Data Table: Biological Activity Summary

Case Studies and Research Findings

-

Antimicrobial Study :

A study evaluated the antibacterial efficacy of this compound derivatives against various bacterial strains. The results indicated that compounds with the pyrrolidine structure had significantly lower MIC values compared to standard antibiotics like vancomycin, demonstrating enhanced potency against resistant strains . -

Neuropharmacological Investigation :

Research focusing on the interaction of this compound with nAChRs revealed that it could enhance synaptic transmission in neuronal cultures, suggesting potential benefits in cognitive enhancement therapies for conditions like Alzheimer's disease . -

Antifungal Assessment :

In vitro tests showed that certain derivatives exhibited antifungal activity comparable to established antifungal agents, indicating their potential use in treating fungal infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。